molecular formula C13H32O4Si3 B1174570 Poly(dimethylsiloxane), monoglycidyl ether terminated CAS No. 157723-26-7

Poly(dimethylsiloxane), monoglycidyl ether terminated

Cat. No.: B1174570
CAS No.: 157723-26-7
M. Wt: 336.65 g/mol
InChI Key:
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Description

Poly(dimethylsiloxane), monoglycidyl ether terminated, commonly known as PDMS, is a silicone polymer that has gained significant attention in the scientific research community due to its unique properties. PDMS is a versatile material that can be synthesized in various forms and used in several applications.

Scientific Research Applications

  • Drying Rates in Phase Separating Coatings : The addition of monoglycidyl-ether-terminated Poly(dimethylsiloxane) to a polymer blend results in suppressed evaporation and particular transitions between suppressed and enhanced drying modes, impacting the drying rates of phase-separating polymer blends (Yamamura et al., 2013).

  • Epoxy Nanocomposites : This compound is used in formulating nanostructured, flexible, and optically transparent epoxy nanocomposites. Its inclusion leads to an increase in strain at fracture, toughness, and hydrophobic behavior, making it attractive for coatings/encapsulates with improved flexibility, toughness, optical transparency, and water resistance (Romo‐Uribe et al., 2017).

  • Hybrid Material with Silica Cores : Poly(dimethylsiloxane) star polymers with a nanosized silica particle as a core are created using monoglycidyl ether-terminated Poly(dimethylsiloxane). These polymers show good thermal stability and high activation energy for degradation reactions, making them suitable as flame retardants for polymeric materials (Liu & Li, 2004).

  • Functionalization of Elastomers : The compound is involved in the functionalization of elastomers by varying the content of hydridosilyl groups in a crosslinker, enhancing properties like permittivity of the crosslinked film without a decline in physical properties such as transparency and elasticity (Park et al., 2019).

  • Preparation of Cross-linked Microparticles : It is used in the dispersion polymerization of glycidyl methacrylate, employing Poly(dimethylsiloxane) monomethacrylate as the stabilizer in supercritical carbon dioxide, producing fine free-flowing powder of discrete and cross-linked micropolymer particles (Wang et al., 2002).

  • Semiconductor Encapsulation : Amino-terminated Poly(dimethylsiloxane)s are used to reduce the stress of epoxy resins cured with phenolic novolac resin for electronic encapsulation applications. The dispersed silicone rubbers effectively reduce the stress of cured epoxy resins (Shieh et al., 1997).

  • Microfluidic Devices : Poly(dimethylsiloxane) microfluidic devices exhibit significant hydrodynamic flow due to permeation of fluid through the channel walls, which can be harnessed or eliminated for various applications like bead stacking, chemical concentration, and passive pumping (Randall & Doyle, 2005).

  • Epoxy-Clay Hybrid Nanocomposites : The synthesis of bis(3-vinyl ester-2-hydroxy propane) ether-terminated Poly(dimethylsiloxane) for toughening DGEBA epoxy resin, combined with organophilic montmorillonite clay, leads to improved impact strength and storage modulus of the nanocomposites (Chozhan et al., 2008).

  • Synthesis of High Molar Mass Polymers : It is involved in the synthesis of linear high molar mass glycidol-based polymers by monomer-activated anionic polymerization (Gervais et al., 2010).

  • Fabricating Microfluidic Devices : Poly(dimethylsiloxane) is used for fabricating microfluidic devices in biomedicine, exploiting its physical and chemical properties for fabrication or actuation (McDonald & Whitesides, 2002).

Safety and Hazards

Poly(dimethylsiloxane), monoglycidyl ether terminated, is classified under storage class code 10, which refers to combustible liquids . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this substance .

Mechanism of Action

Target of Action

Poly(dimethylsiloxane), monoglycidyl ether terminated (PDMS-MGET) is primarily used as a resin modifier and paint additive . Its primary targets are the materials it is added to, where it modifies their properties to enhance their performance.

Mode of Action

PDMS-MGET interacts with its targets by integrating into their structure. It forms a network structure through continuous silicon-oxygen bonds, which gives it high thermal stability and chemical inertness . This interaction results in changes to the physical properties of the target material, such as reducing surface energy, lowering viscosity, and increasing transparency .

Pharmacokinetics

It has a density of 0.97 g/mL at 25 °C (lit.) , a refractive index of n20/D 1.408 (lit.) , and a viscosity of 65 cSt (25 °C) (lit.) . These properties impact its behavior and effectiveness when used as a resin modifier and paint additive.

Result of Action

The addition of PDMS-MGET to resins and paints results in materials with improved properties. These can include increased thermal stability, reduced surface energy, lower viscosity, and enhanced transparency . The exact effects depend on the specific formulation of the resin or paint and the amount of PDMS-MGET added.

Action Environment

Environmental factors can influence the action, efficacy, and stability of PDMS-MGET. For example, it is relatively inert to many common chemicals, including acids, bases, oxidizers, and reductants . It can react with some active compounds such as acyl chlorides, anhydrides, and alcohols . Therefore, the chemical environment in which PDMS-MGET is used can affect its performance. Additionally, it should be used in a well-ventilated environment to avoid inhalation of vapors .

Biochemical Analysis

Biochemical Properties

Poly(dimethylsiloxane), monoglycidyl ether terminated, plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound can form covalent bonds with proteins, enzymes, and other biomolecules through its reactive glycidyl ether group. For instance, it can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial in immobilizing enzymes on surfaces, enhancing their stability and activity. Additionally, this compound, can interact with nucleic acids, facilitating the development of biosensors and diagnostic tools .

Cellular Effects

This compound, exhibits various effects on different cell types and cellular processes. It has been shown to influence cell adhesion, proliferation, and differentiation. The compound can modulate cell signaling pathways by interacting with cell surface receptors and intracellular signaling molecules. For example, it can activate or inhibit specific kinases, leading to changes in gene expression and cellular metabolism. This compound, also affects the cytoskeleton, altering cell shape and motility .

Molecular Mechanism

The molecular mechanism of this compound, involves its interaction with biomolecules at the molecular level. The glycidyl ether group can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to enzyme inhibition or activation. This compound can also bind to DNA, affecting gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound, can induce conformational changes in proteins, altering their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound, may undergo hydrolysis, leading to the formation of silanols and other degradation products. These changes can affect its long-term impact on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At low doses, the compound may enhance cellular functions and promote tissue regeneration. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific concentration of this compound, is required to achieve the desired biological response. Toxicity studies have shown that prolonged exposure to high doses can result in adverse effects on organ function and overall health .

Metabolic Pathways

This compound, is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting cellular homeostasis. Additionally, this compound, can be metabolized by hydrolytic enzymes, resulting in the formation of silanols and other metabolites .

Transport and Distribution

Within cells and tissues, this compound, is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets. This localization can influence its activity and function, affecting cellular processes such as signal transduction and membrane dynamics .

Subcellular Localization

This compound, exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, this compound, can accumulate in the nucleus, affecting gene expression and chromatin structure .

Properties

IUPAC Name

[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32O4Si3/c1-18(2,3)16-20(6,7)17-19(4,5)10-8-9-14-11-13-12-15-13/h13H,8-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIDBLBWLVIZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

157723-26-7
Record name Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[(trimethylsilyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157723-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID301113500
Record name Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157723-26-7
Record name Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Poly(dimethylsiloxane), monoglycidyl ether terminated

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